Ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate
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Overview
Description
Ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a purine-imidazole fused ring system, which is often associated with biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with a suitable purine derivative under acidic or basic conditions. This is followed by cyclization and esterification steps to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, where nucleophiles such as amines or thiols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s purine-imidazole structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate
- Methyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate
Uniqueness
This compound is unique due to its specific ethyl and trimethyl substitutions, which can influence its chemical reactivity and biological activity. These structural differences can result in varying degrees of potency and selectivity in its applications compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-6-19-14(23)12-13(18(5)16(19)24)17-15-20(8-11(22)25-7-2)9(3)10(4)21(12)15/h6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMMNCKDGSLJOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3CC(=O)OCC)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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